amine dihydrochloride CAS No. 1332530-20-7](/img/structure/B1455645.png)
[2-(Morpholin-4-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride
説明
“2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride” is a versatile chemical compound used in scientific research. It is often used for pharmaceutical testing due to its unique structure .
Molecular Structure Analysis
The molecular formula of this compound is C12H20ClN3O3S . It has a unique structure that offers exciting possibilities for various applications and advancements in the field.Physical And Chemical Properties Analysis
The molecular weight of this compound is 321.82 . Other specific physical and chemical properties are not provided in the search results.科学的研究の応用
Heterocyclic Compound Synthesis
Compounds incorporating morpholine and pyridine units have been synthesized for their potential applications in creating novel heterocyclic structures. For instance, ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate has been used to generate derivatives of cyclopenta[c]pyridine, indicating a method for synthesizing complex heterocyclic systems with potential pharmacological properties (Dotsenko et al., 2008).
Vasodilation Properties
Research on 3-pyridinecarboxylates, synthesized through reactions involving morpholine, has identified compounds with considerable vasodilation potency. This highlights the potential of morpholine-containing compounds in the development of new therapies for cardiovascular diseases (Girgis et al., 2008).
Antimicrobial and Antiurease Activities
Newly synthesized morpholine derivatives containing an azole nucleus have demonstrated antimicrobial and antiurease activities. Some compounds were active against Mycobacterium smegmatis and exhibited activity toward Candida albicans and Saccharomyces cerevisiae, suggesting their potential in antimicrobial therapy (Bektaş et al., 2012).
Complex Synthesis and Crystal Structure
Complexes involving morpholine derivatives have been synthesized and characterized, indicating the utility of morpholine in forming stable complexes with potential applications in materials science and catalysis (Hang et al., 2011).
Biological Activity Studies
Morpholine derivatives have been synthesized and screened for various biological activities, including antibacterial, antioxidant, and anti-tuberculosis properties. Some compounds have shown remarkable activity, highlighting the therapeutic potential of morpholine-containing compounds in treating infectious diseases (S.V. et al., 2019).
These studies illustrate the diverse scientific research applications of compounds related to "2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride," spanning from synthetic chemistry to pharmacology. The structural elements of morpholine and pyridine play critical roles in the synthesis and biological activity of these compounds, offering valuable insights for future research and development in these areas.
特性
IUPAC Name |
2-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S.2ClH/c16-19(17,15-5-7-18-8-6-15)9-4-14-11-12-2-1-3-13-10-12;;/h1-3,10,14H,4-9,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVSFJZOIYKXCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CCNCC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Morpholin-4-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



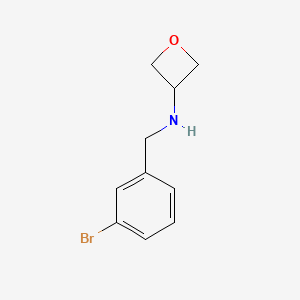
![6-[N-(6-Maleimidocaproyl)]caproic acid nhs](/img/structure/B1455565.png)

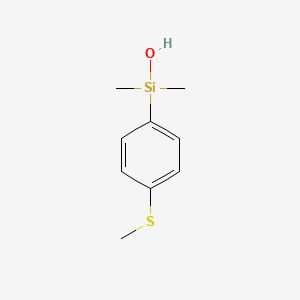
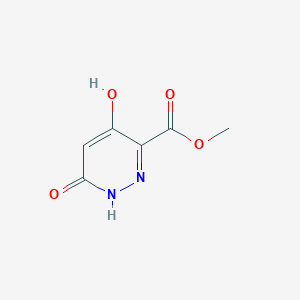
![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)
![2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B1455573.png)
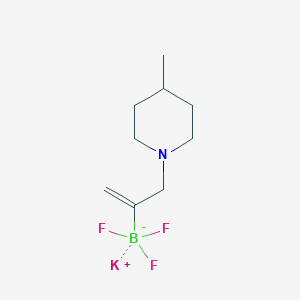
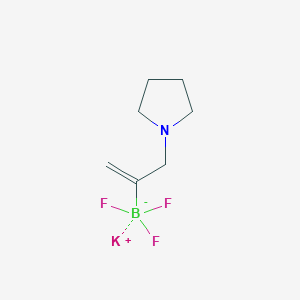
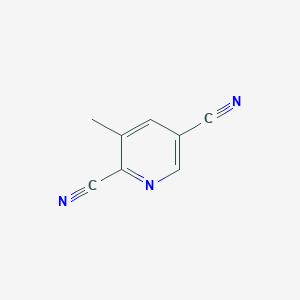
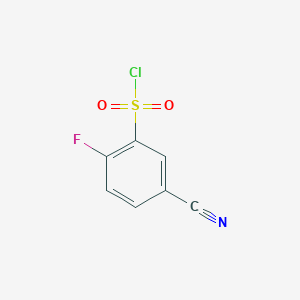
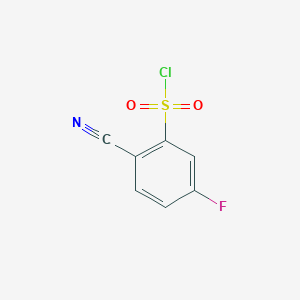
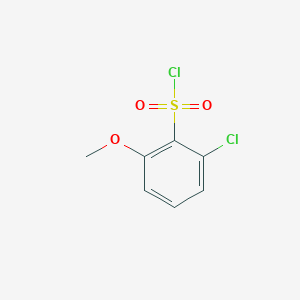
![7-Methylthieno[3,2-d]pyrimidine](/img/structure/B1455585.png)